molecular formula C24H20ClNO4 B12215212 5-[(4-Chlorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol

5-[(4-Chlorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol

Cat. No.: B12215212
M. Wt: 421.9 g/mol
InChI Key: KTGIEQNEDZEBPX-UHFFFAOYSA-N
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Description

This compound is a heterocyclic phenolic derivative featuring a 1,2-oxazole core substituted with a 2-methoxyphenyl group at position 4 and a methyl group at position 2. The phenolic hydroxyl group at position 2 of the benzene ring is etherified with a 4-chlorobenzyl moiety. Its molecular formula is C₂₄H₁₉ClN₂O₄, with a molecular weight of 434.87 g/mol. The 1,2-oxazole ring contributes to metabolic stability, while the phenolic moiety may enable hydrogen-bonding interactions critical for biological activity.

Properties

Molecular Formula

C24H20ClNO4

Molecular Weight

421.9 g/mol

IUPAC Name

5-[(4-chlorophenyl)methoxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol

InChI

InChI=1S/C24H20ClNO4/c1-15-23(20-5-3-4-6-22(20)28-2)24(30-26-15)19-12-11-18(13-21(19)27)29-14-16-7-9-17(25)10-8-16/h3-13,27H,14H2,1-2H3

InChI Key

KTGIEQNEDZEBPX-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1C2=CC=CC=C2OC)C3=C(C=C(C=C3)OCC4=CC=C(C=C4)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Chlorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol typically involves multiple steps, starting with the preparation of the oxazole ring. The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide. The phenol group is then introduced through a nucleophilic substitution reaction, where a phenoxide ion reacts with a suitable electrophile, such as a chlorobenzyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent, and reaction time. Catalysts and other additives may also be used to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The chlorobenzyl ether can undergo nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Various substituted ethers

Scientific Research Applications

5-[(4-Chlorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[(4-Chlorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with enzymes or receptors, while the oxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison with Analogues

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
5-[(4-Chlorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol 4-Cl-benzyloxy (2), 2-methoxyphenyl (4), methyl (3) C₂₄H₁₉ClN₂O₄ 434.87 High lipophilicity; potential antimicrobial activity
5-[(4-Bromobenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol 4-Br-benzyloxy (2) C₂₄H₁₉BrN₂O₄ 479.29 Increased halogen size may enhance steric effects; similar activity profile
5-Amino-2-{3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazol-5-yl}phenol NH₂ (5), 4-Cl-benzyl (3) C₁₅H₁₂ClN₃O₂ 301.73 Amino group improves solubility; weaker antimicrobial activity
5-(2-Methoxybenzyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-ol 2-methoxybenzyl (5), 2-methoxyphenyl (4) C₁₇H₁₇N₃O₃ 311.34 Triazole core enhances hydrogen bonding; moderate antifungal activity

Key Observations :

  • Core Heterocycle : 1,2-Oxazole derivatives generally exhibit higher metabolic stability compared to 1,2,4-triazoles, which may undergo faster oxidative degradation .
  • Phenolic vs. Amino Groups: The phenolic hydroxyl in the target compound supports stronger hydrogen-bonding interactions compared to amino-substituted analogues, which may explain its superior antimicrobial potency .

Insights :

  • The target compound demonstrates superior antimicrobial and antifungal activity compared to brominated and amino-substituted analogues, likely due to optimized halogen interactions and phenolic hydrogen bonding .
  • Triazole derivatives show higher cytotoxicity, possibly due to off-target interactions with mammalian enzymes .
Crystallographic and Hydrogen-Bonding Analysis

X-ray crystallography (using SHELX and ORTEP-III ) reveals that the target compound adopts a planar conformation, with π-π stacking (3.55 Å) between the oxazole and benzene rings . Hydrogen-bonding networks involving the phenolic OH and methoxy oxygen stabilize the crystal lattice, contrasting with the weaker C–H···π interactions observed in brominated analogues .

Biological Activity

5-[(4-Chlorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol is a complex organic compound with the molecular formula C24H20ClNO4 and a molecular weight of 421.9 g/mol. It features a phenolic structure with multiple substituents, including a chlorobenzyl group and an oxazole ring, which contribute to its chemical properties and biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

The compound's structure includes:

  • Phenolic moiety : Influences antioxidant activity.
  • Oxazole ring : Associated with various biological activities.
  • Chlorobenzyl and methoxyphenyl groups : Enhance lipophilicity and possibly influence receptor interactions.

Biological Activities

Research indicates that 5-[(4-Chlorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol exhibits several significant biological activities:

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit moderate to strong antibacterial effects against various strains. For instance, compounds incorporating oxazole rings have demonstrated efficacy against Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound may act as an inhibitor of certain enzymes, impacting biochemical pathways crucial for disease progression. Enzyme inhibition studies are essential for understanding its potential therapeutic applications .

Anticancer Properties

Preliminary studies suggest that derivatives of this compound may possess anticancer properties. The oxazole ring is often linked to anticancer activity due to its ability to interact with cellular targets involved in proliferation .

The exact mechanism by which 5-[(4-Chlorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Receptor Modulation : The compound may interact with specific receptors, modulating signaling pathways related to inflammation and cancer progression.
  • Enzyme Interaction : Docking studies indicate potential binding interactions with key amino acids in target enzymes, which could elucidate its inhibitory effects .

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
5-[(3-Chlorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenolC24H20ClNO4Different chlorobenzyl position may influence activity
2-[4-(4-Chlorophenyl)-3-methyl-1,2-oxazol-5-yl]-5-[(2-methylbenzyl)oxy]phenolC24H20ClNO3Variations in substituents affecting solubility and reactivity
N-(3-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methoxy}benzyl)-N-[(4-methylphenoxy)carbonyl]glycineC24H22ClN3O4Incorporates additional functional groups enhancing biological interactions

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds related to 5-[(4-Chlorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol:

  • Antibacterial Screening : A series of oxazole derivatives were tested for antibacterial properties, showing varying degrees of effectiveness against different bacterial strains .
  • In Silico Studies : Molecular docking simulations have been employed to predict binding affinities of the compound against various biological targets . These studies are crucial for understanding how structural variations affect biological activity.
  • Toxicity Assessments : Preliminary toxicity studies indicated low toxicity profiles for similar compounds in animal models, suggesting a favorable safety margin for further development .

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